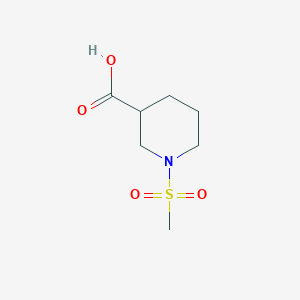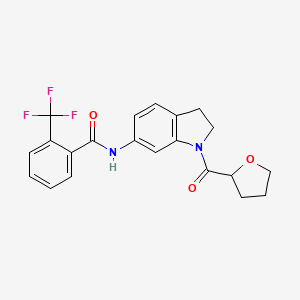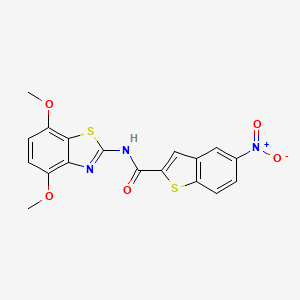![molecular formula C13H20N2O4 B2598586 3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea CAS No. 2034622-25-6](/img/structure/B2598586.png)
3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea is a complex organic compound that features a furan ring, a hydroxypropyl group, and an oxanyl urea moiety
Mechanism of Action
Target of Action
The primary targets of this compound are crucial for understanding its mechanism of action. Unfortunately, specific information about the exact targets remains elusive in the literature. We know that furan derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects
Biochemical Pathways
While we lack direct evidence for this compound, we can draw insights from related furan derivatives. Some furans exhibit anti-inflammatory, analgesic, and anticancer properties . These effects often involve modulation of pathways like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) or MAPK (mitogen-activated protein kinase).
Action Environment
Environmental factors play a significant role in drug efficacy and stability. Temperature, pH, and humidity can affect the compound’s chemical stability and shelf life. Additionally, interactions with other substances (e.g., food, other medications) may alter its behavior. Rigorous environmental studies are essential to optimize its use.
As we continue our scientific journey, let’s explore this compound’s mysteries and uncover its secrets! 🌟🔬 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea typically involves multiple steps, starting with the preparation of the furan ring and the oxanyl urea moiety. One common method involves the reaction of furan-3-carboxaldehyde with a suitable hydroxypropylamine under controlled conditions to form the intermediate. This intermediate is then reacted with oxan-4-yl isocyanate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The hydroxypropyl group can be reduced to form corresponding alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-3-carboxylic acid derivatives, while reduction of the hydroxypropyl group results in the formation of alcohols.
Scientific Research Applications
3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-3-hydroxypropyl-1-(oxan-4-yl)urea: Similar structure but with a furan-2-yl group instead of furan-3-yl.
3-(Thiophen-3-yl)-3-hydroxypropyl-1-(oxan-4-yl)urea: Similar structure but with a thiophene ring instead of a furan ring.
3-(Pyridin-3-yl)-3-hydroxypropyl-1-(oxan-4-yl)urea: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan-3-yl group, in particular, is believed to enhance its reactivity and potential biological activity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c16-12(10-2-6-19-9-10)1-5-14-13(17)15-11-3-7-18-8-4-11/h2,6,9,11-12,16H,1,3-5,7-8H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLICFDISYXWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
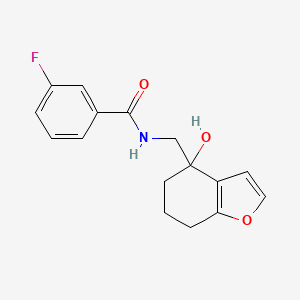
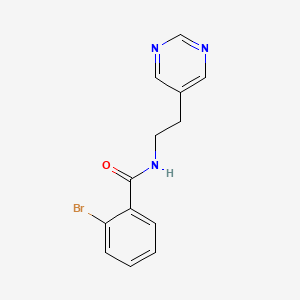
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2598506.png)
![[3-chloro-5-(trifluoromethyl)-2-pyridinyl]{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2598507.png)
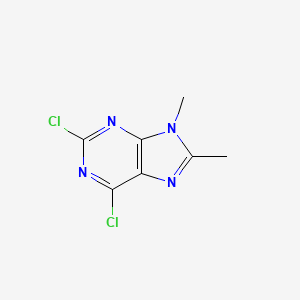
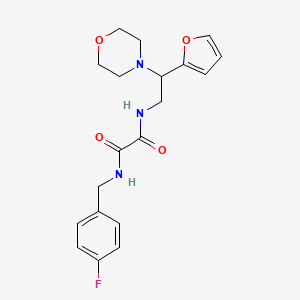
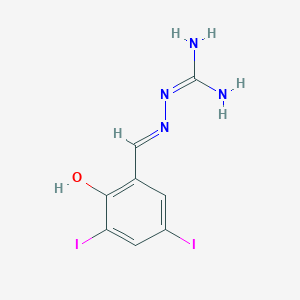
![ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2598517.png)
![1-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B2598519.png)
![2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2598520.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2598522.png)
